Tyrphostin 47

Übersicht

Beschreibung

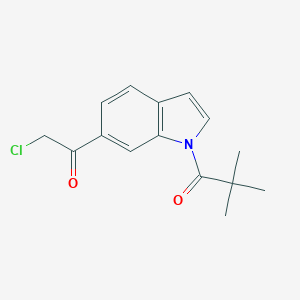

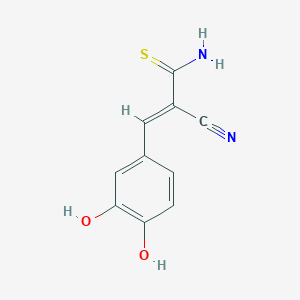

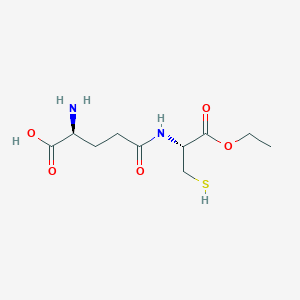

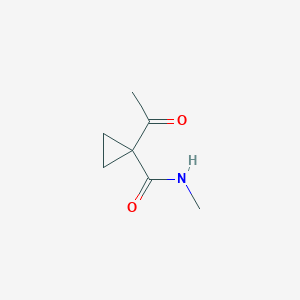

Tyrphostin A47: ist ein niedermolekularer Inhibitor der epidermalen Wachstumsfaktor-Rezeptorkinaseaktivität. Es ist Teil einer Reihe von Verbindungen, die so konzipiert sind, dass sie an die Substrat-Unterstelle der Proteintyrosinkinase-Domäne binden . Die Summenformel von Tyrphostin A47 ist C10H8N2O2S, und es hat ein Molekulargewicht von 220,3 .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: : Tyrphostin A47 kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Bildung von α-Cyano-3,4-Dihydroxythiocinnamamide umfassen . Die Verbindung ist in Dimethylsulfoxid (DMSO) in einer Konzentration von 50 mg/mL löslich, was eine klare, orangefarbene Lösung ergibt. Es ist auch in Ethanol in einer Konzentration von 40 mM löslich .

Industrielle Produktionsmethoden: : Industrielle Produktionsmethoden für Tyrphostin A47 umfassen ähnliche Synthesewege wie die Laborpräparation, wobei die Reaktionsbedingungen für größere Mengen skaliert werden. Die Verbindung wird typischerweise bei Temperaturen zwischen 2-8 °C gelagert, um die Stabilität zu erhalten .

Wissenschaftliche Forschungsanwendungen

Chemistry: : Tyrphostin A47 is used in various chemical assays to study its inhibitory effects on protein tyrosine kinases .

Biology: : In biological research, Tyrphostin A47 has been used to investigate the role of tyrosine phosphorylation in different cellular processes, such as the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) in human T-cell lines .

Medicine: : In medical research, Tyrphostin A47 has been studied for its potential therapeutic applications in treating diseases related to abnormal tyrosine kinase activity, such as cancer .

Industry: : In the industrial sector, Tyrphostin A47 is used in the development of new drugs and therapeutic agents targeting tyrosine kinases .

Wirkmechanismus

Target of Action

The primary target of Tyrphostin 47 is the Epidermal Growth Factor Receptor (EGFR) . EGFR, also known as erbB1, is a receptor tyrosine kinase involved in the regulation of cellular homeostasis . It plays a crucial role in cell proliferation, survival, differentiation, and migration .

Mode of Action

This compound was designed to bind to the substrate subsite of the protein tyrosine kinase (PTK) domain of the EGFR . By inhibiting the kinase activity of EGFR, this compound prevents the phosphorylation of tyrosine residues in the intracellular domain of the receptor . This inhibition disrupts the downstream signaling pathways activated by EGFR, leading to changes in cellular processes .

Biochemical Pathways

This compound affects several biochemical pathways. One of the key pathways is the cell cycle progression. It has been shown to cause a significant delay in the progression of cells through G1 and S phases of the cell cycle . This is achieved through the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex .

Pharmacokinetics

It is known that this compound is soluble in dmso and ethanol , which could potentially influence its absorption and distribution in the body. The stability of this compound in DMSO stored frozen suggests that it may have a relatively long half-life .

Result of Action

The inhibition of EGFR by this compound leads to a variety of molecular and cellular effects. For instance, it has been used to probe the role of tyrosine phosphorylation in NF-κB activation in human T-cell lines . Additionally, it has been shown to block the induction of scavenger receptor activity in rabbit and human smooth muscle cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of water in the solution may accelerate the hydrolysis of this compound . Furthermore, the cellular environment, including the presence of other growth factors and the specific cell type, can also influence the action of this compound .

Biochemische Analyse

Biochemical Properties

Tyrphostin 47 interacts with various enzymes and proteins. It has been used to probe the role of tyrosine phosphorylation in NF-κB activation in human T-cell lines . It also blocks induction of scavenger receptor activity, as mediated by various growth factors .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It has been utilized to investigate Cl- secretion in T84 human intestinal epithelial cell monolayers and the role of cystic fibrosis transmembrane conductance regulator in this process . It also influences cell function by affecting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is known to inhibit the kinase activity of the EGF receptor, which plays a crucial role in cell growth and differentiation .

Temporal Effects in Laboratory Settings

This compound is stable for months in DMSO stored frozen . The presence of water in the solution may accelerate hydrolysis . Its long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been used to study its effects on hyperpolarization-activated cation current in porcine pacemaker cells .

Transport and Distribution

It is known that this compound is soluble in DMSO and ethanol, yielding a clear, orange solution .

Subcellular Localization

It is known that this compound can influence the internalization of two insulin-like growth factor receptors in rat hippocampal neurons .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : Tyrphostin A47 can be synthesized through a series of chemical reactions involving the formation of α-cyano-3,4-dihydroxythiocinnamamide . The compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 50 mg/mL, yielding a clear, orange solution. It is also soluble in ethanol at a concentration of 40 mM .

Industrial Production Methods: : Industrial production methods for Tyrphostin A47 involve similar synthetic routes as laboratory preparation, with scaled-up reaction conditions to accommodate larger quantities. The compound is typically stored at temperatures between 2-8°C to maintain stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen: : Tyrphostin A47 durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Es ist besonders bekannt für seine Rolle bei der Hemmung der Tyrosinphosphorylierung in Signaltransduktionswegen .

Häufige Reagenzien und Bedingungen: : Häufige Reagenzien, die in Reaktionen mit Tyrphostin A47 verwendet werden, sind DMSO und Ethanol. Die Verbindung ist in diesen Lösungsmitteln stabil, wenn sie bei geeigneten Temperaturen gelagert wird .

Hauptsächlich gebildete Produkte: : Die hauptsächlich aus Reaktionen mit Tyrphostin A47 gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann Tyrphostin A47 in Gegenwart von Wachstumsfaktoren die Induktion der Scavenger-Rezeptoraktivität in glatten Muskelzellen blockieren .

Wissenschaftliche Forschungsanwendungen

Chemie: : Tyrphostin A47 wird in verschiedenen chemischen Assays verwendet, um seine inhibitorischen Wirkungen auf Proteintyrosinkinasen zu untersuchen .

Biologie: : In der biologischen Forschung wurde Tyrphostin A47 verwendet, um die Rolle der Tyrosinphosphorylierung in verschiedenen zellulären Prozessen zu untersuchen, wie z. B. die Aktivierung des nuklearen Faktor-Kappa-Lichtketten-Enhancers von aktivierten B-Zellen (NF-κB) in menschlichen T-Zell-Linien .

Medizin: : In der medizinischen Forschung wurde Tyrphostin A47 auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Krankheiten untersucht, die mit abnormaler Tyrosinkinaseaktivität zusammenhängen, wie z. B. Krebs .

Industrie: : Im Industriesektor wird Tyrphostin A47 bei der Entwicklung neuer Medikamente und therapeutischer Mittel eingesetzt, die auf Tyrosinkinasen abzielen .

Wirkmechanismus

Tyrphostin A47 übt seine Wirkungen aus, indem es die Tyrosinphosphorylierung von Proteinen hemmt, die an Signaltransduktionswegen beteiligt sind . Es zielt speziell auf die epidermale Wachstumsfaktor-Rezeptorkinase ab, blockiert deren Aktivität und verhindert nachgeschaltete Signalereignisse, die zur Zellproliferation und zum Überleben führen . Diese Hemmung wird durch die Bindung von Tyrphostin A47 an die Substrat-Unterstelle der Proteintyrosinkinase-Domäne erreicht .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: : Andere Verbindungen, die Tyrphostin A47 ähneln, sind Tyrphostin AG538 und andere Mitglieder der Tyrphostin-Familie . Diese Verbindungen teilen einen gemeinsamen Wirkmechanismus, der auf Tyrosinkinasen abzielt und deren Aktivität hemmt.

Einzigartigkeit: : Tyrphostin A47 ist einzigartig in seiner spezifischen Hemmung der epidermalen Wachstumsfaktor-Rezeptorkinaseaktivität, was es zu einem wertvollen Werkzeug in der Forschung macht, die sich auf diesen speziellen Signalweg konzentriert .

Referenzen

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHQGWOETPXKLY-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C(=S)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C(\C#N)/C(=S)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018041 | |

| Record name | Tyrphostin AG 213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122520-86-9, 118409-60-2 | |

| Record name | Tyrphostin AG 213 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122520-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrphostin 47 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin AG 213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrphostin 47 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tyrphostin 47?

A1: this compound functions as a tyrosine kinase inhibitor, primarily targeting the epidermal growth factor receptor (EGFR). [, , , , , ]

Q2: How does this compound affect the activity of EGFR?

A2: this compound binds to the EGFR, inhibiting its tyrosine kinase activity and preventing the subsequent phosphorylation cascade responsible for signal transduction. [, , ]

Q3: What are the downstream consequences of this compound's inhibitory action on tyrosine kinases?

A3: Depending on the cell type and specific tyrosine kinases involved, this compound has been shown to:

- Inhibit cell proliferation [, ]

- Attenuate allergic responses in airway smooth muscle [, , ]

- Block endocytosis of Candida albicans by endothelial cells []

- Suppress growth cone collapse and neurite retraction in neuronal cells []

- Reduce vascular contraction in response to various agonists [, , , ]

- Block the parthenogenetic activation of pig oocytes []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H12N2O4, and its molecular weight is 332.31 g/mol. [Refer to chemical databases like PubChem or ChemSpider for structural information]

Q5: What is known about the stability of this compound?

A5: The research articles do not provide specific details regarding the stability of this compound under various conditions.

Q6: What is the historical significance of this compound in tyrosine kinase research?

A27: this compound played a significant role in early research on tyrosine kinases, particularly in elucidating the involvement of these enzymes in various cellular processes. [, , , , , ] Its discovery and use as a tool compound helped advance the understanding of tyrosine kinase signaling pathways.

Q7: What are some examples of cross-disciplinary applications of this compound?

A7: this compound has been used in research spanning diverse fields, highlighting its versatility as a tool to investigate tyrosine kinase involvement in:

- Cell Biology: Studying endocytosis, cytoskeletal reorganization, and signal transduction. [, , ]

- Immunology: Investigating mast cell activation and allergic responses. [, , ]

- Vascular Biology: Examining smooth muscle contraction and blood vessel function. [, , , , ]

- Developmental Biology: Exploring the role of EGFR in embryonic development. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B38260.png)